molecular formula C18H17F2N5O2 B11255184 N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11255184
M. Wt: 373.4 g/mol
InChI Key: XVBLPJMGOBVEKZ-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and a dihydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the dihydropyrimidinyl group: This can be achieved through Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling reactions: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE analogs: Compounds with similar structures but different substituents.

    Other acetamides: Compounds with the acetamide functional group but different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of N-(2,4-DIFLUOROPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C18H17F2N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H17F2N5O2/c1-10-7-17(27)24(18(21-10)25-12(3)6-11(2)23-25)9-16(26)22-15-5-4-13(19)8-14(15)20/h4-8H,9H2,1-3H3,(H,22,26)

InChI Key

XVBLPJMGOBVEKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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